molecular formula C16H16N2O4 B14811154 N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-4-nitroaniline

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-4-nitroaniline

Cat. No.: B14811154
M. Wt: 300.31 g/mol
InChI Key: GVPUBEXCBURBLC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline typically involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methyl-4-nitroaniline. The reaction is usually carried out in the presence of an acid or base catalyst to facilitate the formation of the Schiff base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as N-(3,4-dimethoxybenzylidene)-2-methyl-4-aminoaniline and other substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic and electronic properties.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and target specific enzymes or receptors.

    Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

Comparison with Similar Compounds

Similar Compounds

  • N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine
  • N,N′-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine
  • N-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide

Uniqueness

N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline is unique due to its specific structural features, such as the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These features influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2-methyl-4-nitrophenyl)methanimine

InChI

InChI=1S/C16H16N2O4/c1-11-8-13(18(19)20)5-6-14(11)17-10-12-4-7-15(21-2)16(9-12)22-3/h4-10H,1-3H3

InChI Key

GVPUBEXCBURBLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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